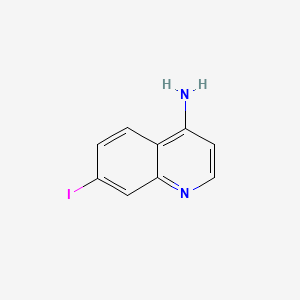
7-ヨードキノリン-4-アミン
概要
説明
4-Amino-7-iodoquinoline is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that contains both an amino and an iodine group. This compound has been studied for its potential use as a therapeutic agent due to its unique properties and potential biological activities.
科学的研究の応用
医薬品化学
7-ヨードキノリン-4-アミンのコア構造であるキノリンは、医薬品化学の分野で重要な役割を果たしています . これは、創薬におけるリード化合物の重要な足場です . キノリン系化合物は、抗マラリア、抗菌、抗癌活性で知られています .
創薬
キノリンは、工業用および合成有機化学の分野での多様な用途により、不可欠なヘテロ環式化合物となっています . これは、新薬発見における重要な成分です .
抗癌剤
一連の2-クロロN-置換アミノキノリンを調製し、非小細胞肺癌細胞株A549に対してスクリーニングしました . そのうちの1つの化合物である2-クロロ-8-メチル-N-(キノリン-5-イル)キノリン-4-アミンは、阻害濃度値が29.4μMで活性があることが判明しました .
合成有機化学
キノリンは、合成有機化学における重要な成分です . 文献には、この足場の構築に関する幅広い合成プロトコルが報告されています .
工業用途
キノリンは、さまざまな工業用途にも使用されています . これは、天然化合物と合成化合物の両方において重要な部分です .
生物学的および薬学的活性
潜在的な生物学的および薬学的活性を有する、選択されたさまざまなキノリンおよび誘導体が提示されました . これらの化合物は、MCF-7細胞株においてドキソルビシンと比較して、顕著な細胞毒性値を示しました .
作用機序
Target of Action
7-Iodoquinolin-4-amine, also known as 4-Amino-7-iodoquinoline or 7-IODO-QUINOLIN-4-YLAMINE, is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are often microbial cells, where they exhibit antimicrobial activity . .
Mode of Action
It is known that 4-aminoquinoline derivatives often interact with their targets through nucleophilic aromatic substitution reactions . This interaction can lead to changes in the target cells, often resulting in their death .
Biochemical Pathways
4-aminoquinoline derivatives are known to interfere with various biological and biochemical processes in microbial cells . These can include disruption of DNA replication, protein synthesis, and cell wall synthesis .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of microbial cells .
Action Environment
The action environment can greatly influence the efficacy and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its targets and carries out its action . .
Safety and Hazards
将来の方向性
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 4-Amino-7-iodoquinoline could be in the development of new antimicrobial agents .
生化学分析
Biochemical Properties
4-Amino-7-iodoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 4-Amino-7-iodoquinoline is with enzymes involved in oxidative stress responses. It has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, 4-Amino-7-iodoquinoline can bind to DNA and RNA, affecting nucleic acid metabolism and gene expression .
Cellular Effects
The effects of 4-Amino-7-iodoquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Amino-7-iodoquinoline has been observed to alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it affects the expression of genes involved in stress responses, inflammation, and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4-Amino-7-iodoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and nucleic acids, altering their structure and function. For instance, 4-Amino-7-iodoquinoline can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can intercalate into DNA, disrupting the double helix and inhibiting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-7-iodoquinoline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Amino-7-iodoquinoline is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to 4-Amino-7-iodoquinoline has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for chronic effects .
Dosage Effects in Animal Models
The effects of 4-Amino-7-iodoquinoline vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of immune responses. At high doses, 4-Amino-7-iodoquinoline can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
4-Amino-7-iodoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Amino-7-iodoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization. Additionally, 4-Amino-7-iodoquinoline can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
4-Amino-7-iodoquinoline exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
7-iodoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLVKANMLYHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193151 | |
| Record name | 4-Amino-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-16-2 | |
| Record name | 4-Amino-7-iodoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040107162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1228983.png)
![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)
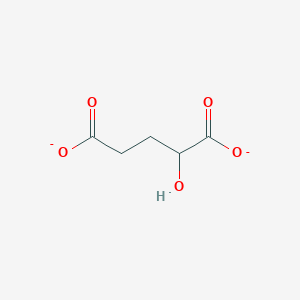


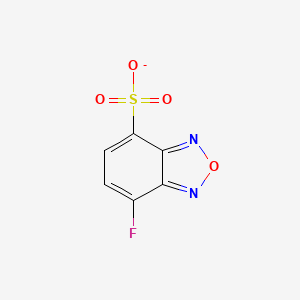
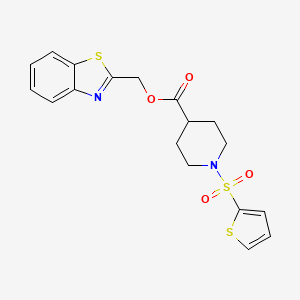
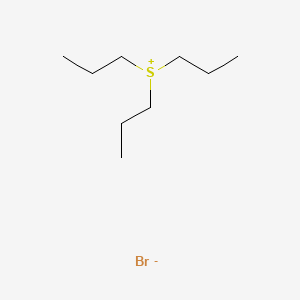


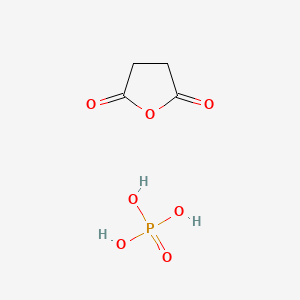


![2-Amino-9-(4-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1229006.png)
